molecular formula C12H23N3 B11729532 heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11729532
M. Wt: 209.33 g/mol
InChI Key: WSJDHJPFUNTTLT-UHFFFAOYSA-N
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Description

Heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C12H24ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .

Mechanism of Action

The mechanism of action of heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]heptan-1-amine

InChI

InChI=1S/C12H23N3/c1-3-4-5-6-7-8-13-9-12-10-14-15(2)11-12/h10-11,13H,3-9H2,1-2H3

InChI Key

WSJDHJPFUNTTLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CN(N=C1)C

Origin of Product

United States

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